Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]-
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Overview
Description
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrrolidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- typically involves multiple steps, including the formation of the pyrazole ring, the pyrrolidine ring, and the pyrimidine ring. The process often starts with the alkylation of pyrazoles using poly(bromomethyl) compounds in the presence of t-BuOK/THF . The reaction conditions are carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrimidine-based compounds, such as:
Uniqueness
What sets Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2R)-2-(methoxymethyl)-1-pyrrolidinyl]-4-pyrimidinyl]- apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24N6O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-6-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C17H24N6O2/c1-11-8-12(2)23(21-11)17-19-15(18-13(3)24)9-16(20-17)22-7-5-6-14(22)10-25-4/h8-9,14H,5-7,10H2,1-4H3,(H,18,19,20,24) |
InChI Key |
FGADYIBOWLXZLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)N3CCCC3COC)NC(=O)C)C |
Origin of Product |
United States |
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